molecular formula C10H10N2O3 B2765205 (E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid CAS No. 307526-41-6

(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid

Cat. No.: B2765205
CAS No.: 307526-41-6
M. Wt: 206.201
InChI Key: TXGCHSXRGITSHI-ONEGZZNKSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid is a synthetic organic compound that features a pyridine ring attached to a butenoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid typically involves the reaction of pyridine derivatives with butenoic acid precursors. One common method involves the condensation of pyridine-3-carboxaldehyde with malonic acid in the presence of a base, followed by oxidation to form the desired product. The reaction conditions often include the use of solvents such as ethanol or water and catalysts like piperidine or pyrrolidine to facilitate the reaction .

Industrial Production Methods

Industrial production of this compound may involve more scalable methods, such as continuous flow synthesis, which allows for better control over reaction conditions and yields. The use of automated reactors and advanced purification techniques, such as crystallization and chromatography, ensures high purity and consistency in the final product .

Chemical Reactions Analysis

Types of Reactions

(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include pyridine N-oxides, alcohol derivatives, and various substituted pyridine compounds, depending on the specific reagents and conditions used .

Scientific Research Applications

(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid has several scientific research applications:

Mechanism of Action

The mechanism of action of (E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit or activate these targets, leading to various biological effects. For example, it may inhibit certain enzymes involved in cancer cell proliferation, thereby exhibiting anticancer activity .

Comparison with Similar Compounds

Similar Compounds

    Pyridine-3-carboxylic acid: Shares the pyridine ring but lacks the butenoic acid moiety.

    4-oxo-4-(pyridin-3-ylmethylamino)butanoic acid: Similar structure but with a saturated butanoic acid chain instead of the unsaturated butenoic acid.

Uniqueness

(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid is unique due to its combination of a pyridine ring and an unsaturated butenoic acid moiety, which imparts distinct chemical reactivity and potential biological activities compared to its saturated analogs .

Properties

IUPAC Name

(E)-4-oxo-4-(pyridin-3-ylmethylamino)but-2-enoic acid
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10N2O3/c13-9(3-4-10(14)15)12-7-8-2-1-5-11-6-8/h1-6H,7H2,(H,12,13)(H,14,15)/b4-3+
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXGCHSXRGITSHI-ONEGZZNKSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CN=C1)CNC(=O)C=CC(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CN=C1)CNC(=O)/C=C/C(=O)O
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

206.20 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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